4-oxo-27-TBDMS Withaferin A

Ovarian Cancer Chemoresistance Cytotoxicity

4-oxo-27-TBDMS Withaferin A (CAS 1214886-31-3) is a synthetic derivative of the naturally occurring steroidal lactone withaferin A (WA), a withanolide found in *Withania somnifera*. It belongs to a library of organosilicon analogues designed to enhance the anticancer properties of the lead compound.

Molecular Formula C34H50O6Si
Molecular Weight 582.8 g/mol
Cat. No. B604991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-27-TBDMS Withaferin A
Synonyms4-oxo-27-TBDMS Withaferin A
Molecular FormulaC34H50O6Si
Molecular Weight582.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C
InChIInChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1
InChIKeyRZWFBNOFUAHADD-VTYRCZOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-oxo-27-TBDMS Withaferin A: A Silicon-Modified Withaferin A Derivative for Ovarian Cancer Research


4-oxo-27-TBDMS Withaferin A (CAS 1214886-31-3) is a synthetic derivative of the naturally occurring steroidal lactone withaferin A (WA), a withanolide found in *Withania somnifera* [1]. It belongs to a library of organosilicon analogues designed to enhance the anticancer properties of the lead compound [1]. As a research tool, it is characterized by its high purity (≥98%) and is primarily utilized in in vitro studies to investigate mechanisms of cytotoxicity and chemoresistance in ovarian cancer models .

Why 4-oxo-27-TBDMS Withaferin A Is Not Interchangeable with Other Withaferin A Analogs


While withaferin A and its analogues share a core steroidal lactone structure, their specific chemical modifications lead to starkly divergent and non-predictable biological activities, particularly concerning potency and selectivity in different ovarian cancer cell lines [1]. For instance, the introduction of a carbonyl group at C-4 and a bulky silyl ether at C-27 creates a unique activity profile that is not observed in the parent compound or other derivatives lacking one of these features [1]. As the quantitative evidence below demonstrates, simply substituting one withanolide derivative for another can lead to a complete loss of activity against specific cellular targets, making compound-specific selection a critical factor for experimental success [2].

Quantitative Differentiation of 4-oxo-27-TBDMS Withaferin A for Scientific Procurement


Loss of Activity Against Carboplatin-Resistant Ovarian Cancer Cells

4-oxo-27-TBDMS Withaferin A exhibits a complete loss of cytotoxic activity against carboplatin-resistant A2780 (A2780/CP70) ovarian cancer cells, a feature that starkly contrasts with its close analog, 4-oxo Withaferin A . While the target compound shows no activity (IC50 > 100 µM), the 4-oxo derivative lacking the TBDMS group retains sub-micromolar potency against this resistant line . This indicates that the TBDMS group introduces a critical selectivity filter that is not present in the non-silylated analog.

Ovarian Cancer Chemoresistance Cytotoxicity

Differential Potency Against Cisplatin-Sensitive Ovarian Cancer Cells

In cisplatin-sensitive A2780 ovarian cancer cells, 4-oxo-27-TBDMS Withaferin A is significantly less potent than its close structural analog, 4-oxo Withaferin A . The target compound has an IC50 of 17 µM, while the comparator achieves an IC50 of 7.3 nM, representing a difference of over 2,300-fold . This demonstrates that the addition of the TBDMS group dramatically reduces activity in this cell line, despite the core 4-oxo structure being highly potent.

Ovarian Cancer Cisplatin Cytotoxicity

Moderate Tumor Cell Selectivity Over Non-Cancerous ARPE19 Cells

4-oxo-27-TBDMS Withaferin A demonstrates moderate selectivity for A2780 ovarian cancer cells over non-cancerous ARPE19 retinal epithelial cells [1]. The compound has an IC50 of 17 µM in A2780 cells and an IC50 of 1,660 µM in ARPE19 cells, resulting in a Selectivity Index (SI) of approximately 97.6 . In contrast, the parent compound withaferin A exhibits a much lower SI against the same cell lines [2].

Selectivity Cytotoxicity Therapeutic Window

Induction of DNA Fragmentation in A2780 Cells

4-oxo-27-TBDMS Withaferin A induces DNA fragmentation in A2780 ovarian cancer cells, a hallmark of late-stage apoptosis . This mechanistic endpoint is a key differentiator from compounds that induce cell death via other pathways, such as necrosis or cell cycle arrest without DNA damage. While many withanolides induce apoptosis, the specific ability of this silylated derivative to cause DNA fragmentation was a primary rationale for the development of this compound library [1].

Apoptosis Mechanism of Action DNA Damage

Optimal Research Applications for 4-oxo-27-TBDMS Withaferin A in Ovarian Cancer Studies


Investigating Mechanisms of Chemoresistance in Ovarian Cancer

This compound is ideal as a negative control or selective probe in studies examining carboplatin resistance. Its complete lack of activity against carboplatin-resistant A2780/CP70 cells (IC50 > 100 µM) provides a stark contrast to the highly potent 4-oxo Withaferin A (IC50 < 1 µM) . This pair of analogues can be used to delineate the structural features necessary for overcoming drug resistance in ovarian cancer models, specifically highlighting the impact of the C-27 silyl ether group.

Structure-Activity Relationship (SAR) Studies of Withanolide Derivatives

The quantifiable difference in potency between 4-oxo-27-TBDMS Withaferin A and its close analogs makes it a critical component of SAR studies. Researchers can use this compound to understand the detrimental effect of a bulky silyl group on activity in cisplatin-sensitive A2780 cells (IC50 = 17 µM vs. 7.3 nM for the non-silylated analog) . This helps map the pharmacophore and guides the rational design of future analogues with improved drug-like properties.

In Vitro Studies of Selective Cytotoxicity and Therapeutic Windows

With a well-defined Selectivity Index (SI) of approximately 97.6 between cancerous A2780 cells and non-cancerous ARPE19 cells , this compound serves as a benchmark for assays evaluating tumor cell selectivity. It can be used in parallel with compounds like the parent withaferin A, which has a different selectivity profile, to model and compare the theoretical therapeutic windows of different chemical scaffolds in ovarian cancer.

Studies of Apoptosis Pathways and DNA Damage

As a documented inducer of DNA fragmentation in A2780 cells , 4-oxo-27-TBDMS Withaferin A is a suitable tool for investigating the specific apoptotic pathways activated by silicon-containing withanolides. It can be used in mechanistic studies alongside other withaferin A derivatives that may induce cell death through alternative pathways, allowing for a comparative analysis of their modes of action.

Quote Request

Request a Quote for 4-oxo-27-TBDMS Withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.